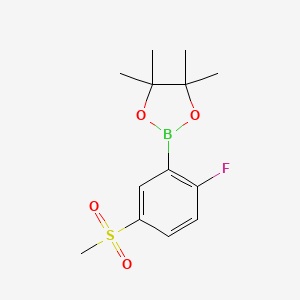

2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Classification and Significance in Organoboron Chemistry

2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane occupies a distinctive position within the broader classification of organoboron compounds, specifically as a member of the boronic ester family. Organoboron chemistry encompasses chemical compounds that combine boron and carbon, typically functioning as organic derivatives of borane, with the trialkyl boranes representing the most fundamental examples. The compound under investigation exemplifies the evolution of this field toward increasingly sophisticated molecular architectures that incorporate multiple functional groups and protective strategies.

The significance of this particular compound within organoboron chemistry stems from its dual nature as both a protected boronic acid derivative and a synthetically versatile building block. The presence of the pinacol ester moiety transforms the inherently polar and difficult-to-handle boronic acid into a more tractable synthetic intermediate. This transformation addresses fundamental challenges in organoboron chemistry, where the highly polar nature of free boronic acids creates significant obstacles in handling, purification, and characterization processes.

The electron-withdrawing substituents present in this compound—specifically the fluorine atom and the methylsulfonyl group—impart unique electronic properties that distinguish it from simpler boronic esters. These substituents influence the electron density at the boron center and modify the compound's reactivity profile in key transformations such as the Suzuki-Miyaura coupling reaction. The strategic placement of these groups on the aromatic ring creates a platform for investigating structure-activity relationships in organoboron chemistry and developing new synthetic methodologies.

Furthermore, the compound exemplifies the principle of functional group compatibility that has become central to modern organoboron chemistry. The coexistence of the boronic ester functionality with both halogen and sulfone substituents demonstrates the remarkable tolerance of boron-based systems to diverse electronic environments. This compatibility enables the construction of complex molecular architectures that would be challenging to achieve through alternative synthetic approaches.

Historical Development of Boronic Ester Chemistry

The historical trajectory of boronic ester chemistry provides essential context for understanding the significance of this compound. The foundational work in this field traces back to 1860, when Frankland first prepared and isolated a boronic acid by treating diethylzinc with triethylborate. This pioneering achievement established the fundamental principles of boron-carbon bond formation that would later evolve into sophisticated synthetic methodologies.

The development of boronic esters as protected forms of boronic acids emerged from the recognition that free boronic acids present significant practical challenges in synthetic applications. The formation of boronic esters through reaction with polyols represents a reversible process that provides enhanced stability while maintaining the essential reactivity of the boron center. This breakthrough enabled the widespread adoption of boron-based building blocks in organic synthesis and catalysis.

The emergence of pinacol as a protective group for boronic acids marked a particularly significant milestone in this historical development. Pinacol boronic esters, exemplified by the compound under investigation, offer several advantages over alternative protecting strategies, including enhanced stability, improved crystallinity, and compatibility with standard purification techniques. The tetramethyl-substituted dioxaborolane ring system provides steric protection around the boron center while maintaining the ability to participate in key bond-forming reactions.

The historical development of boronic ester chemistry has been closely intertwined with advances in cross-coupling methodology, particularly the Suzuki-Miyaura reaction. The first Suzuki-type cross coupling reaction between phenylboronic acid and haloarenes was published by Suzuki and Miyaura in 1981, establishing the foundation for what would become one of the most important carbon-carbon bond forming reactions in organic chemistry. The subsequent development of boronic esters as coupling partners expanded the scope and reliability of these transformations.

Recent investigations have revealed that boronic esters can participate directly in transmetalation processes without prior hydrolysis to the free acid, representing a significant mechanistic insight that has influenced the design of new synthetic methodologies. This discovery has particular relevance for compounds such as this compound, where the electronic effects of the substituents may influence the transmetalation pathway.

Relationship to Broader Field of Pinacol Boronate Esters

The relationship between this compound and the broader field of pinacol boronate esters reveals both fundamental similarities and distinctive characteristics. Pinacol boronate esters have emerged as the dominant class of protected boronic acids in synthetic chemistry, with their popularity stemming from the combination of stability, ease of handling, and synthetic versatility.

The structural framework of pinacol boronate esters consists of a boron atom integrated into a six-membered dioxaborolane ring system, where the boron center maintains its trigonal planar geometry while being protected by the sterically demanding pinacol moiety. This structural arrangement is exemplified in the compound under investigation, where the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane unit provides the characteristic pinacol protection.

The mechanism of pinacol boronate ester formation involves the combination of boronic acids with pinacol under appropriate conditions, resulting in the formation of cyclic esters that exhibit enhanced stability compared to their parent acids. The equilibrium nature of this esterification process enables the reversible protection and deprotection of boronic acid functionality, providing synthetic flexibility while maintaining the essential reactivity of the boron center.

Within the broader family of pinacol boronate esters, the compound under investigation represents a sophisticated example that incorporates multiple functional groups beyond the core boronic ester functionality. The presence of fluorine and methylsulfonyl substituents positions this compound among the more complex members of this family, designed to address specific synthetic challenges or to provide access to particular target structures.

The synthetic applications of pinacol boronate esters extend far beyond simple cross-coupling reactions, encompassing a diverse range of transformations that take advantage of the unique reactivity patterns of organoboron compounds. These applications include stereospecific functionalizations, carbon-heteroatom bond formations, and complex multi-step synthetic sequences where the boronic ester serves as a key synthetic intermediate.

The preparation methods for pinacol boronate esters have evolved to include both direct esterification approaches and catalytic methodologies that generate the protected boronic acid functionality in situ. These synthetic strategies have been particularly important for accessing complex substrates such as this compound, where the presence of multiple functional groups requires careful consideration of reaction conditions and protecting group strategies.

Recent advances in the field have focused on developing new methodologies for the chemoselective synthesis and transformation of pinacol boronate esters, with particular emphasis on controlling the solution equilibria that govern their behavior in synthetic applications. These developments have direct relevance to understanding the behavior of complex pinacol boronate esters such as the compound under investigation, where the electronic effects of the substituents may influence both stability and reactivity.

Properties

IUPAC Name |

2-(2-fluoro-5-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO4S/c1-12(2)13(3,4)19-14(18-12)10-8-9(20(5,16)17)6-7-11(10)15/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZCAGDXMTWQTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound 2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the carbon-carbon bond formation in organic synthesis . This compound is a boronic ester, which is a type of organoboron reagent. Organoboron reagents are widely used in Suzuki–Miyaura cross-coupling reactions, a type of transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process called transmetalation, which is a key step in Suzuki–Miyaura coupling reactions . In this process, the boronic ester, which is a formally nucleophilic organic group, is transferred from boron to a transition metal, such as palladium . This results in the formation of a new carbon-metal bond.

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway, which is a widely applied method for forming carbon-carbon bonds in organic synthesis . The downstream effects of this pathway include the formation of a variety of organic compounds, which can be used in various applications, including drug development and materials science .

Pharmacokinetics

It’s known that boronic esters, including this compound, are generally stable and readily prepared . They are also known to be susceptible to hydrolysis, especially at physiological pH . This could potentially impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide variety of organic compounds . In the context of drug development, these compounds could potentially exhibit various biological activities, depending on their structure.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the rate of hydrolysis of boronic esters, including this compound, is known to be strongly influenced by pH . Therefore, the compound’s stability and efficacy could potentially be affected by the pH of the environment in which it is used .

Biochemical Analysis

Biochemical Properties

2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. This reaction involves the interaction of the boronic ester with palladium catalysts, leading to the formation of new carbon-carbon bonds. The compound interacts with enzymes and proteins that facilitate the transmetalation process, where the boron atom transfers its organic group to the palladium center. This interaction is essential for the catalytic cycle and the overall efficiency of the reaction.

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in synthetic chemistry rather than direct biological activity. Its use in the synthesis of bioactive molecules can indirectly influence cell function. For instance, compounds synthesized using this boronic ester may affect cell signaling pathways, gene expression, and cellular metabolism. The precise cellular effects depend on the nature of the synthesized molecules and their specific biological targets.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of a boron-palladium complex during the Suzuki–Miyaura coupling reaction. This complex facilitates the transmetalation step, where the organic group attached to the boron atom is transferred to the palladium center. The presence of the fluorine and methylsulfonyl groups enhances the reactivity and stability of the boronic ester, making the transmetalation process more efficient. Additionally, the compound may influence enzyme activity by acting as a substrate or inhibitor, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors that influence its effectiveness. The compound is generally stable under standard storage conditions, but its reactivity can change over time due to exposure to moisture or other environmental factors. Long-term studies have shown that the compound retains its reactivity for extended periods, making it suitable for use in various synthetic applications. Degradation products may form over time, potentially affecting the outcome of biochemical reactions.

Dosage Effects in Animal Models

The effects of this compound in animal models are primarily studied in the context of its use in synthesizing bioactive compounds. Different dosages of the synthesized compounds can lead to varying biological effects, including therapeutic benefits or toxicities. High doses of the compound or its derivatives may result in adverse effects, such as cytotoxicity or organ damage, depending on the specific biological target and the compound’s pharmacokinetic properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties, including its lipophilicity and molecular size. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its distribution within tissues can be affected by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound may localize to specific organelles or compartments within the cell, depending on its binding affinity to proteins or other biomolecules. Post-translational modifications or targeting signals may also influence its localization, affecting its activity and function within the cell.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of dioxaborolane derivatives allows for tailored reactivity. Below is a comparative analysis of 2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with analogous compounds:

Substituent Position and Electronic Effects

- 4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane (CAS 1001185-88-1): Lacks the 2-fluoro group but retains the methylsulfonyl group at the meta position. Molecular weight: 282.16 g/mol vs. 300.15 g/mol for the target compound.

2-(3-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 648904-85-2):

Functional Group Variations

- 2-(3-Chloro-4-methanesulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Replaces fluoro with chloro at the 3-position. However, it may also increase steric bulk .

2-[5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2311855-36-2):

Data Table: Key Properties of Selected Dioxaborolane Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Features |

|---|---|---|---|---|

| This compound | C₁₃H₁₈BFO₄S | 300.15 | 2-F, 5-SO₂Me | High reactivity in cross-coupling |

| 4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane | C₁₃H₁₉BO₄S | 282.16 | 3-SO₂Me | Reduced steric hindrance |

| 2-(3-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₃H₁₈BFO₄S | 300.15 | 3-F, 4-SO₂Me | Enhanced conjugation stability |

| 2-(3-Chloro-4-methanesulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₄H₁₇BClF₃O₃ | 336.54 | 3-Cl, 4-SO₂Me | High electrophilicity |

| 2-[5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]-... | C₁₄H₁₇BF₄O₃ | 320.10 | 5-F, 2-OMe, 4-CF₃ | Polarized electronic structure |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 2-(2-fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the following key steps:

- Starting Materials: The synthesis typically begins with 2-fluoro-5-(methylsulfonyl)phenylboronic acid or its derivatives.

- Boronic Ester Formation: This boronic acid is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) to form the desired boronate ester.

- Catalysts and Bases: Palladium catalysts (such as Pd(PPh3)4 or Pd(dppf)Cl2) are employed to facilitate coupling reactions. Bases like potassium carbonate (K2CO3) are used to deprotonate intermediates and promote the reaction.

- Solvents: Common solvents include tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF), chosen for their ability to dissolve reactants and stabilize intermediates.

- Reaction Conditions: The reaction is carried out under an inert atmosphere (argon or nitrogen) at elevated temperatures typically ranging from 80°C to reflux conditions to drive the reaction to completion.

This method leverages the stability and reactivity of the dioxaborolane ring and the electron-withdrawing effects of the fluoro and methylsulfonyl substituents to enhance coupling efficiency.

Industrial Production Methods

Industrial synthesis of this compound follows similar principles but optimizes for scale, yield, and purity:

- Continuous Flow Reactors: These are increasingly used to improve reaction control, heat transfer, and reproducibility.

- Automated Systems: Automation ensures consistent reagent addition, temperature control, and reaction timing.

- Purification: Crystallization and chromatographic methods are employed to achieve purity levels typically above 95%.

- Environmental and Safety Considerations: Industrial processes are designed to minimize hazardous waste and employ environmentally benign solvents where possible.

Alternative Synthetic Approaches

While the palladium-catalyzed cross-coupling route is dominant, alternative methods include:

- Direct Borylation: Transition metal-catalyzed direct borylation of aromatic C-H bonds using bis(pinacolato)diboron under mild conditions, although this is less common for substituted fluoro and methylsulfonyl phenyl derivatives.

- Dehydrative Esterification: Reaction of 2-fluoro-5-(methylsulfonyl)phenylboronic acid with pinacol in the presence of dehydrating agents (e.g., p-toluenesulfonic acid) under reflux to form the dioxaborolane ester.

- Alkoxide-Mediated Reduction: Use of alkoxide bases such as sodium tert-butoxide to catalyze boronate formation from ketones and pinacolborane, applicable in some boronate ester syntheses.

Reaction Mechanism Insights

The formation of this compound generally proceeds via:

- Transmetalation: Transfer of the aryl group from boronic acid to palladium catalyst.

- Oxidative Addition: Palladium inserts into aryl halide bonds (if coupling is involved).

- Reductive Elimination: Formation of the C-B bond and regeneration of the catalyst.

The methylsulfonyl and fluoro substituents influence electronic properties, enhancing the stability of intermediates and the final boronate ester.

Data Table: Summary of Preparation Parameters

| Parameter | Description/Value |

|---|---|

| Starting Material | 2-Fluoro-5-(methylsulfonyl)phenylboronic acid |

| Boronate Ester Reagent | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacol) |

| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 |

| Base | Potassium carbonate (K2CO3) |

| Solvent | Tetrahydrofuran (THF), dioxane, or DMF |

| Temperature | 80°C to reflux |

| Atmosphere | Argon or nitrogen (inert) |

| Reaction Time | 4 to 24 hours (depending on scale and conditions) |

| Purification Method | Crystallization, column chromatography |

| Typical Yield | 70-90% |

| Purity | >95% |

Research Findings and Notes

- The presence of the fluoro substituent enhances the electronic characteristics of the boronate, improving its reactivity in Suzuki-Miyaura coupling reactions.

- The methylsulfonyl group provides additional stability and solubility in polar solvents.

- The dioxaborolane ring structure is crucial for the compound’s stability and reactivity, allowing reversible covalent interactions in catalytic cycles.

- Industrial scale syntheses optimize reaction parameters to balance yield, purity, and environmental impact.

- Analytical techniques such as NMR (^1H, ^11B, ^19F) are employed to confirm structure and purity, with characteristic signals observed for aromatic protons, methyl groups, and fluorine atoms.

Q & A

Q. Basic

- NMR spectroscopy :

- X-ray crystallography : Resolves steric effects of the tetramethyl dioxaborolane ring and confirms substituent geometry (e.g., used for analogous fluorophenyl structures) .

- HPLC-MS : Detects hydrolytic degradation products (e.g., free boronic acid) with a C18 column and acetonitrile/water mobile phase .

What advanced strategies address contradictory catalytic activity data in cross-coupling reactions?

Q. Advanced

- Design of Experiments (DoE) : Systematically vary catalyst loading (0.5–5 mol%), base (K₂CO₃ vs. Cs₂CO₃), and solvent polarity to identify optimal conditions .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., using Gaussian) can predict transition-state energies and explain discrepancies in reaction rates caused by the methylsulfonyl group’s electronic effects .

How does the methylsulfonyl substituent influence the compound’s stability under ambient conditions?

Basic

The strong electron-withdrawing nature of the methylsulfonyl group enhances hydrolytic stability compared to methoxy or hydroxyl analogs. However:

- Storage : Keep under inert gas (N₂/Ar) at 0–4°C to prevent slow hydrolysis .

- Handling : Use anhydrous solvents (e.g., THF) and avoid prolonged exposure to humidity .

What computational tools predict this compound’s reactivity in novel reactions?

Q. Advanced

- Reaction pathway search : Tools like GRRM or AFIR (Artificial Force Induced Reaction) model C–B bond activation and coupling steps .

- Molecular dynamics (MD) : Simulate solvent effects on steric hindrance from the tetramethyl dioxaborolane ring .

How can mechanistic studies elucidate the role of the fluorine substituent in Suzuki-Miyaura couplings?

Q. Advanced

- Isotopic labeling : Substitute ¹⁹F with ¹⁸F to track regioselectivity via radio-TLC .

- Kinetic isotope effect (KIE) : Compare reaction rates of fluorinated vs. non-fluorinated analogs to assess electronic contributions .

What methodologies resolve discrepancies in spectral data (e.g., unexpected ¹H NMR splitting)?

Q. Advanced

- Repurification : Remove trace solvents (e.g., pinacolone) via high-vacuum drying .

- Variable-temperature NMR : Identify dynamic effects (e.g., restricted rotation due to steric bulk) by acquiring spectra at −40°C to 25°C .

How does the methylsulfonyl group affect scalability in multi-step syntheses?

Q. Advanced

- Heat management : Exothermic transmetalation steps require controlled addition of reagents (e.g., syringe pumps) .

- Catalyst recovery : Immobilized Pd catalysts (e.g., Pd/C) reduce costs and mitigate sulfur-poisoning risks from the methylsulfonyl group .

What are the challenges in applying this compound to C–H borylation reactions?

Q. Advanced

- Steric hindrance : The tetramethyl dioxaborolane ring and methylsulfonyl group reduce accessibility to metal catalysts. Solutions:

How can researchers leverage high-throughput screening (HTS) to optimize reaction conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.